molecular formula C10H11NO B066674 2,3-dihydro-1H-indene-2-carboxamide CAS No. 175079-50-2

2,3-dihydro-1H-indene-2-carboxamide

Cat. No. B066674
M. Wt: 161.2 g/mol
InChI Key: LDUHQKWPUVJJPU-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-2-carboxamide belongs to a class of organic compounds known for their diverse chemical and physical properties, making them of significant interest in various fields of chemistry and material science. Research has been conducted to explore their synthesis, molecular structure, chemical reactions, and properties to understand their potential applications better.

Synthesis Analysis

Research has demonstrated various methods for synthesizing indene derivatives, including 2,3-dihydro-1H-indene-2-carboxamide. For instance, a study by Somai Magar and Lee (2013) presented a method for synthesizing diverse indene derivatives from 1-diazonaphthalen-2(1H)-ones via thermal cascade reactions, which could be relevant for the synthesis of 2,3-dihydro-1H-indene-2-carboxamide derivatives (Somai Magar & Lee, 2013). Mosslemin et al. (2013) described an efficient synthesis method for functionalized tetrahydro-1H-indeno[2,1-c]pyridine derivatives, showcasing the versatility in synthesizing indene-related compounds (Mosslemin et al., 2013).

Molecular Structure Analysis

Doriguetto et al. (2009) investigated the molecular conformation of an indan derivative closely related to 2,3-dihydro-1H-indene-2-carboxamide, providing insights into the molecular structure through X-ray diffraction. This study highlighted the racemic nature and crystal packing stabilized by hydrogen bonds, which are crucial for understanding the molecular geometry and interactions of such compounds (Doriguetto et al., 2009).

Chemical Reactions and Properties

Indene derivatives undergo various chemical reactions, contributing to their rich chemistry. For example, the work by Singh et al. (2016) on gold-catalyzed [3+2]-annulations provided a pathway to synthesize 1-amino-1H-indenes, indicating the reactivity and potential transformations of indene derivatives under catalytic conditions (Singh et al., 2016).

Physical Properties Analysis

The physical properties of 2,3-dihydro-1H-indene-2-carboxamide and related compounds can be inferred from studies like that by Prasad et al. (2010), which detailed the molecular structure and vibrational study on 2,3-dihydro-1H-indene. Their findings on equilibrium geometries, harmonic frequencies, and electronic structures offer valuable information on the physical characteristics of these molecules (Prasad et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be deduced from synthetic methods and molecular structure analyses. Studies like those by Baker et al. (2002) on the synthesis of 3-substituted-1H-indenes through reaction with carboxylate esters provide insight into the chemical behavior and potential functionalization of indene derivatives (Baker et al., 2002).

Safety And Hazards

The safety data sheet for 2,3-dihydro-1H-indene-2-carboxamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3-dihydro-1H-indene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUHQKWPUVJJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indene-2-carboxamide

Synthesis routes and methods

Procedure details

2-indancarboxylic acid (1.4 g, 8.63 mmol) was dissolved in anhydrous DMF (20 mL), and the following was added sequentially: DIPEA (3.02 mL, 17.26 mmol), HATU (3.94 g, 10.36 mmol), and HMDS (2.17 mL, 10.36 mmol) after 30 min of stirring at rt. After stirring for 20 h at rt, the solution was taken up in EtOAc and washed with 0.5M HCl (3×), water (3×), and 10% aq. sodium carbonate (3×). The organic phase was collected and dried over magnesium sulfate, and concentrated in vacuo. The solid residue was recrystallized from EtOH to afford the title compound as sharp, colorless crystals. (Yield: 861 mg, 5.06 mmol, 59%) 1H NMR (400 MHz, CDCl3) 7.34-7.12, 5.52, 3.41-3.08
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.94 g
Type
reactant
Reaction Step Two
Name
Quantity
2.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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